Cas no 2097971-01-0 (PROTAC BRD9 Degrader-1)

PROTAC BRD9 Degrader-1 化学的及び物理的性質
名前と識別子
-
- PROTAC BRD9 Degrader-1
- BCP30517
- CS-0028482
- G16554
- CHEMBL5199808
- AKOS037653394
- EX-A3889
- HY-103632
- (Z)-2-(4-(2-(N'-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamimidoyl)-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridin-7-yl)-2-methoxyphenoxy)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)acetamide
- N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
- SCHEMBL21259422
- EN300-22942797
- DA-77136
- 2-(4-{2-[N-(1,1-dioxo-1lambda6-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide
- 2097971-01-0
-
- インチ: 1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)
- InChIKey: LOLHUPGCPDURJG-UHFFFAOYSA-N
- SMILES: S1(CCC(CC1)/N=C(/C1=CC2C(N(C)C=C(C3C=CC(=C(C=3)OC)OCC(NCCCCNC(COC3=CC=CC4=C3C(N(C4=O)C3C(NC(CC3)=O)=O)=O)=O)=O)C=2S1)=O)\N)(=O)=O
計算された属性
- 精确分子量: 903.25676224g/mol
- 同位素质量: 903.25676224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 14
- 重原子数量: 63
- 回転可能化学結合数: 16
- 複雑さ: 1960
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 299
PROTAC BRD9 Degrader-1 Security Information
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
PROTAC BRD9 Degrader-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-103632-1mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 1mg |
¥4400 | 2024-04-19 | |
Key Organics Ltd | GS-9212-50MG |
2-(4-{2-[N-(1,1-dioxo-1??-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide |
2097971-01-0 | >99% | 50mg |
2023-07-11 | ||
Key Organics Ltd | GS-9212-100MG |
2-(4-{2-[N-(1,1-dioxo-1??-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide |
2097971-01-0 | >99% | 100MG |
2023-07-11 | ||
MedChemExpress | HY-103632-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 10mg |
¥17000 | 2023-08-31 | |
ChemScence | CS-0028482-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 10mg |
$1500.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12560-10 mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 10mg |
¥14485.00 | 2022-02-28 | ||
MedChemExpress | HY-103632-5mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 5mg |
¥11000 | 2023-08-31 | |
Ambeed | A1148116-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 99% | 10mg |
$1929.0 | 2025-02-20 | |
ChemScence | CS-0028482-5mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 5mg |
$900.0 | 2022-04-27 | |
1PlusChem | 1P01SYCD-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98% | 10mg |
$1753.00 | 2023-12-19 |
PROTAC BRD9 Degrader-1 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
PROTAC BRD9 Degrader-1に関する追加情報
PROTAC BRD9 Degrader-1: A Breakthrough in Targeted Protein Degradation
The development of PROTAC BRD9 Degrader-1, a compound with CAS No. 2097971-01-0, represents a significant advancement in the field of targeted protein degradation. This innovative molecule has garnered considerable attention due to its potential in addressing complex diseases, particularly those involving aberrant protein expression. As a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, it leverages the body's natural protein degradation machinery to selectively eliminate disease-causing proteins.
Recent studies have highlighted the critical role of BRD9 in various pathological processes, including cancer and inflammatory disorders. BRD9, a bromodomain-containing protein, is involved in chromatin remodeling and transcriptional regulation. Its dysregulation has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. The design of PROTAC BRD9 Degrader-1 is based on this understanding, aiming to modulate BRD9 levels to restore normal cellular function.
The mechanism of action of PROTAC BRD9 Degrader-1 involves recruiting the E3 ubiquitin ligase complex to tag BRD9 for proteasomal degradation. This approach differs from traditional small molecule inhibitors, which often block enzyme activity without addressing the underlying protein levels. By inducing degradation, PROTACs offer a more comprehensive strategy to disrupt disease pathways. Preclinical studies have demonstrated that PROTAC BRD9 Degrader-1 effectively reduces BRD9 protein levels in vitro and in vivo, leading to significant antitumor activity in xenograft models.
The development of PROTAC BRD9 Degrader-1 also underscores the importance of precision medicine in oncology. Unlike conventional therapies that may affect multiple pathways, this compound specifically targets BRD9, minimizing off-target effects and improving therapeutic efficacy. Recent research has emphasized the synergy between PROTACs and other targeted therapies, suggesting potential combination strategies to enhance treatment outcomes.
In addition to its therapeutic potential, the discovery of CAS No. 2097971-01-0 highlights advancements in drug design and optimization. The use of computational modeling and high-throughput screening has enabled researchers to identify lead compounds with optimal pharmacokinetic properties. These efforts have been complemented by structural studies that provide insights into the molecular interactions governing PROTAC activity.
The future prospects for PROTAC BRD9 Degrader-1 are promising, with ongoing clinical trials evaluating its safety and efficacy in patients with refractory cancers. Collaborative efforts between academia and industry are expected to accelerate its translation into a clinically approved therapy. Furthermore, the success of this compound may pave the way for the development of similar agents targeting other disease-relevant proteins.
In conclusion, CAS No. 2097971-01-0, or PROTAC BRD9 Degrader-1 strong>, represents a paradigm shift in cancer treatment by harnessing targeted protein degradation. Its ability to selectively degrade < strong >BRD9 strong > offers new hope for patients with limited therapeutic options. As research continues to uncover novel applications and optimize PROTAC technology, this compound stands at the forefront of innovation in oncology drug development. p> article > response >
2097971-01-0 (PROTAC BRD9 Degrader-1) Related Products
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)
- 2229117-83-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine)
- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 923173-93-7(N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)
- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)
- 114364-74-8(4-fluoro-N-2-(1H-indol-1-yl)ethylbenzene-1-sulfonamide)
